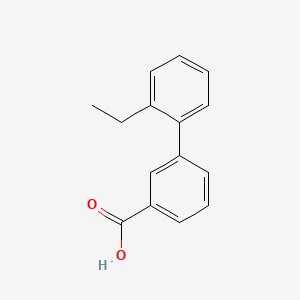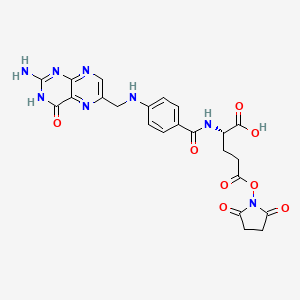
Folic acid nhs ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folic acid N-hydroxysuccinimide ester is a derivative of folic acid, a water-soluble B-vitamin essential for numerous biological functions. The esterification with N-hydroxysuccinimide enhances the reactivity of folic acid, making it a valuable reagent in bioconjugation and drug delivery systems. This compound is particularly useful in targeting folate receptors, which are overexpressed in certain cancer cells, thereby facilitating targeted drug delivery.
Mechanism of Action
Target of Action
Folic acid NHS ester primarily targets the folate receptor (FR) . The folate receptor is often overexpressed by cells of epithelial tumors, including tumors of the ovary, cervix, endometrium, lungs, kidneys, etc . In healthy tissues, FR can be found in small numbers by the epithelial cells, mainly in the kidneys .
Mode of Action
This compound interacts with its targets by attaching folic acid to liposomes and other drug delivery systems . This type of attachment has been shown to increase the uptake of folate derivatives by cells . Folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Biochemical Pathways
Folic acid is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted by anti-metabolite therapies .
Pharmacokinetics
The pharmacokinetics of this compound is still a challenge . Research has shown that the introduction of a histidine/glutamic acid tag into the structure of folate radioconjugates can significantly reduce the accumulation of these compounds in non-target tissues and important organs .
Result of Action
The result of the action of this compound is the increased uptake of folate derivatives by cells . It has also been shown to inhibit phosphatase activity and increase intracellular catalase levels .
Action Environment
The action environment of this compound is influenced by various factors. For example, the accumulation in the kidneys is reduced 2–4 times, leaving the accumulation in tumor at least at the same level, and even increasing it . This suggests that the action, efficacy, and stability of this compound can be influenced by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
Folic acid NHS ester is involved in several biochemical reactions due to its ability to form stable amide bonds with primary amines. This property makes it an excellent linker for conjugating folic acid to proteins, liposomes, and other drug delivery systems . The compound interacts with enzymes and proteins that are involved in folate metabolism, such as dihydrofolate reductase and folate receptors. These interactions facilitate the targeted delivery of drugs to cells that overexpress folate receptors, such as cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances the uptake of folate-conjugated drugs by cells through receptor-mediated endocytosis . This process influences cell function by increasing the intracellular concentration of the drug, thereby enhancing its therapeutic efficacy. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of folate, which is essential for DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with primary amines on proteins and other biomolecules. This interaction facilitates the targeted delivery of drugs to specific cells. The compound binds to folate receptors on the cell surface, which triggers receptor-mediated endocytosis and internalization of the drug-folate conjugate . This process can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored as a dry powder but can degrade in aqueous solutions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged drug release and enhanced therapeutic efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance drug delivery and therapeutic outcomes without significant toxicity . High doses of this compound may lead to adverse effects, such as toxicity and altered cellular function . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and folate receptors, which are crucial for the synthesis and repair of DNA . The compound can also affect metabolic flux and metabolite levels by modulating the availability of folate and its derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by folate receptors and other transporters . The compound is efficiently taken up by cells that overexpress folate receptors, such as cancer cells, through receptor-mediated endocytosis . This targeted delivery mechanism ensures that the compound accumulates in specific tissues, enhancing its therapeutic efficacy.
Subcellular Localization
This compound is localized in specific subcellular compartments, primarily within endosomes and lysosomes following receptor-mediated endocytosis . The compound’s activity and function are influenced by its subcellular localization, which can affect the release and action of the conjugated drug. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of folic acid N-hydroxysuccinimide ester typically involves the reaction of folic acid with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide. The process can be summarized as follows:
- Dissolve folic acid in dimethyl sulfoxide (DMSO).
- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.
- Stir the mixture in the dark at room temperature for approximately 20 hours.
- The reaction yields folic acid N-hydroxysuccinimide ester, which can be purified by precipitation or chromatography .
Industrial Production Methods: Industrial production of folic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of folic acid in an appropriate solvent.
- Addition of N-hydroxysuccinimide and a coupling agent under controlled conditions.
- Continuous stirring and monitoring of reaction parameters to ensure high yield and purity.
- Purification using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Folic acid N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly with primary amines. This reactivity is due to the presence of the N-hydroxysuccinimide ester group, which facilitates the formation of stable amide bonds.
Common Reagents and Conditions:
Reagents: Primary amines, dimethyl sulfoxide (DMSO), triethylamine.
Conditions: Reactions are typically carried out in polar aprotic solvents like DMSO at room temperature.
Major Products: The primary product of these reactions is the amide bond formed between the folic acid N-hydroxysuccinimide ester and the amine-containing molecule. This product retains the biological activity of folic acid while being conjugated to the target molecule .
Scientific Research Applications
Folic acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of folate-conjugated compounds for targeted drug delivery.
Biology: Facilitates the study of folate receptor-mediated endocytosis and cellular uptake mechanisms.
Medicine: Employed in the development of targeted chemotherapeutic agents and diagnostic imaging probes.
Industry: Utilized in the production of folate-functionalized materials for biomedical applications .
Comparison with Similar Compounds
Methotrexate N-hydroxysuccinimide ester: Similar in structure but used primarily for its anti-cancer properties.
Biotin N-hydroxysuccinimide ester: Used for biotinylation of proteins and nucleic acids.
Palmitic acid N-hydroxysuccinimide ester: Utilized in lipid modification and membrane studies.
Uniqueness: Folic acid N-hydroxysuccinimide ester is unique due to its ability to target folate receptors, which are overexpressed in certain cancer cells. This specificity makes it an invaluable tool in the development of targeted therapies and diagnostic agents .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGNXMQTFMHNHC-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid](/img/structure/B580605.png)
![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580607.png)
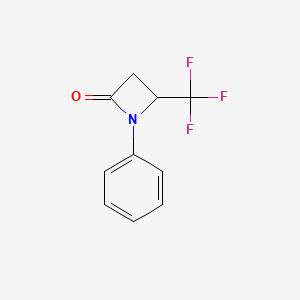
![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)
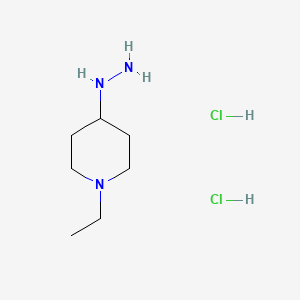
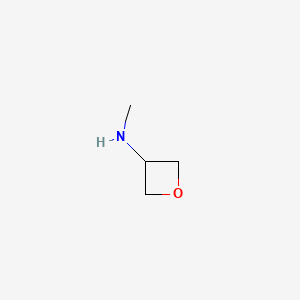
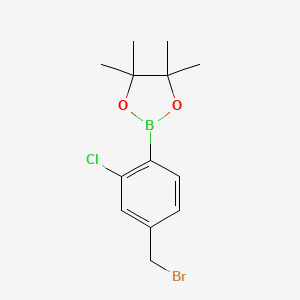

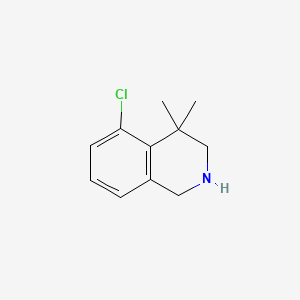
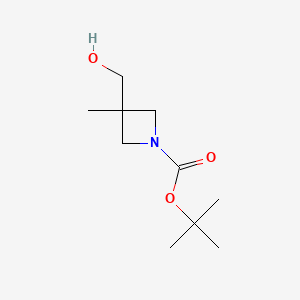
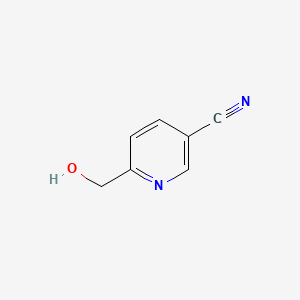
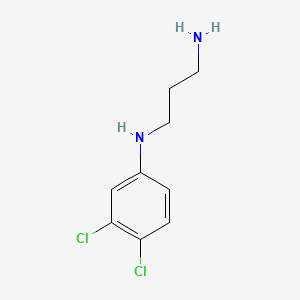
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)
